

A Comparative In Vivo Efficacy Analysis: Profadol Hydrochloride Versus Morphine

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Compound of Interest		
Compound Name:	Profadol Hydrochloride	
Cat. No.:	B1679163	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo analgesic efficacy of **Profadol Hydrochloride** and morphine. Due to the limited availability of recent direct comparative studies on **Profadol Hydrochloride**, this analysis leverages historical data and comparisons to analogous opioid compounds to provide a comprehensive assessment for research and drug development purposes.

Executive Summary

Profadol Hydrochloride, a synthetic opioid analgesic developed in the 1960s, is characterized as a mixed agonist-antagonist at the μ -opioid receptor. Historical data suggests its analgesic potency is comparable to that of meperidine. Morphine, a potent μ -opioid receptor agonist, remains the gold standard for treating severe pain and serves as a primary benchmark in analgesic research. This guide synthesizes available in vivo data for both compounds, offering insights into their comparative efficacy.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vivo analgesic efficacy of **Profadol Hydrochloride** and morphine. It is important to note that direct comparative ED50 values for Profadol and morphine are not readily available in recent literature. Therefore, data for meperidine is included as a surrogate for Profadol, based on historical accounts of their similar potency.



Compound	Animal Model	Test Method	Route of Administrat ion	ED50 (mg/kg)	Reference(s
Morphine	Rat	Tail Flick Test	Intravenous (i.v.)	1.4 - 1.8	[1]
Rat	Hot Plate Test	Intravenous (i.v.)	Male: 8.4, Female: 10.6	[1]	
Rat	Tail Flick Test	Subcutaneou s (s.c.)	3.25	[2]	
Meperidine	Rat	-	Subcutaneou s (s.c.)	Potency is less than morphine	[3][4]
Profadol (as CI-572)	Mouse	Tail-pinch, Tail-flick, Hot- plate	Intraperitonea I (i.p.)	30.9 - 38.2 (for a related non-opioid)	[5]

Note: The ED50 value for Profadol is from a study on a structurally related but non-opioid compound and is provided for contextual purposes only, highlighting the lack of direct recent data.

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited are crucial for interpreting the efficacy data.

Hot Plate Test

The hot plate test is a widely used method to assess the analgesic effects of drugs by measuring the latency of a thermal pain response.[6]

- Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).[7]
- Procedure: An animal, typically a mouse or rat, is placed on the hot plate. The latency to a behavioral response, such as licking a hind paw or jumping, is recorded.[6]



- Endpoint: The time it takes for the animal to exhibit a pain response is the primary measure of analgesic efficacy. A longer latency indicates a greater analgesic effect.
- Drug Administration: The test compound or vehicle is administered at a predetermined time before placing the animal on the hot plate.

Tail-Flick Test

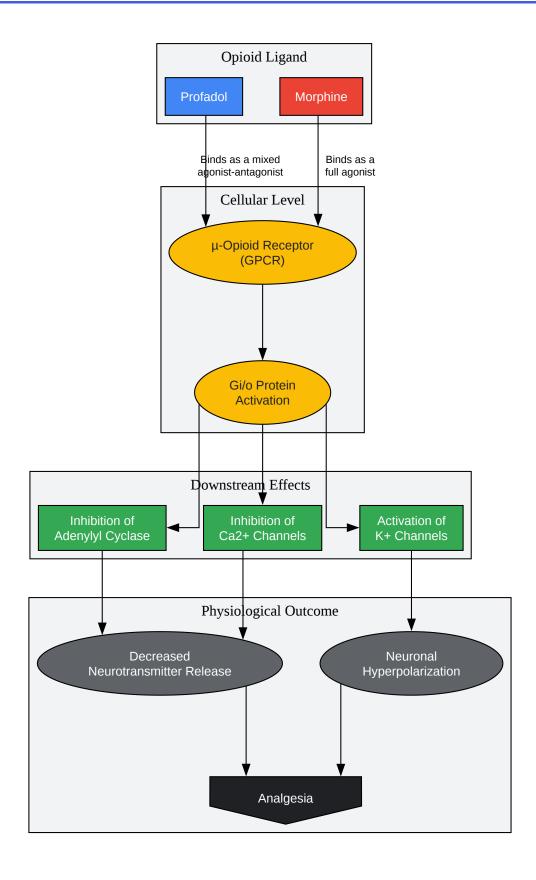
The tail-flick test is another common method for evaluating the analgesic properties of drugs by measuring the latency to a thermal stimulus.[8]

- Apparatus: A device that applies a focused beam of heat to a specific portion of the animal's tail.[9]
- Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.[8]
- Endpoint: The tail-flick latency is the key parameter. An increased latency following drug administration signifies an analgesic effect.
- Drug Administration: The test substance is typically administered systemically (e.g., intravenously, subcutaneously) before the test.

Signaling Pathways

Both **Profadol Hydrochloride** and morphine exert their primary analgesic effects through interaction with the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).





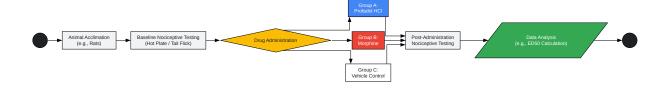
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Opioid Receptor Signaling Pathway



Experimental Workflow

A typical in vivo experimental workflow to compare the analgesic efficacy of two compounds is depicted below.



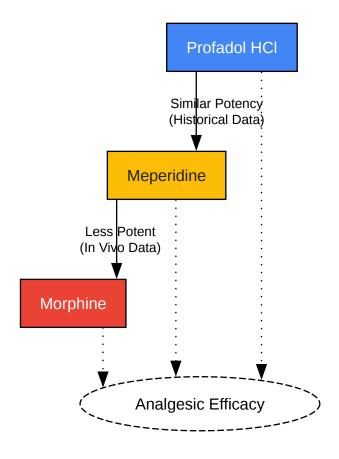
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In Vivo Analgesic Efficacy Workflow

Comparative Efficacy Logic

The comparative efficacy of **Profadol Hydrochloride** relative to morphine can be inferred through its relationship with meperidine.





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Comparative Efficacy Relationship

Conclusion

While direct, contemporary in vivo comparisons between **Profadol Hydrochloride** and morphine are scarce, the available historical data suggests that Profadol's analgesic efficacy is akin to that of meperidine. In vivo studies consistently demonstrate that meperidine is less potent than morphine in producing analgesia.[3][4] Therefore, it can be inferred that **Profadol Hydrochloride** is likely less potent than morphine as an analgesic. Further in vivo research employing modern standardized protocols would be necessary to definitively quantify the efficacy and side-effect profile of **Profadol Hydrochloride** relative to morphine.

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